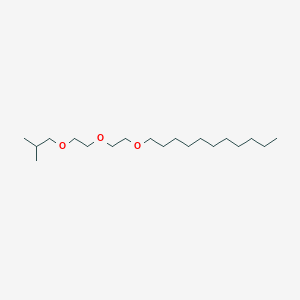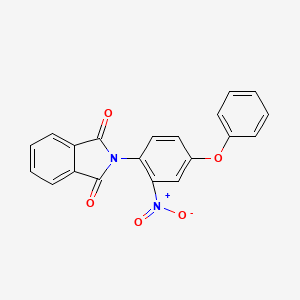![molecular formula C17H14N2O B14075328 4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile CAS No. 101046-16-6](/img/structure/B14075328.png)
4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile is an organic compound that features a benzofuran ring substituted with a dimethylamino group and a benzonitrile moiety. This compound is of interest due to its unique photophysical properties, particularly its ability to exhibit dual fluorescence, which makes it valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an appropriate acetylene derivative, under acidic or basic conditions.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzofuran ring is replaced by a dimethylamino group.
Attachment of Benzonitrile Moiety: The benzonitrile group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate aryl halides and nitriles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and benzonitrile rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, reduced nitriles.
Substitution: Various substituted benzofuran and benzonitrile derivatives.
科学研究应用
4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile is extensively used in photophysical studies due to its ability to undergo intramolecular charge transfer, leading to dual fluorescence. This property makes it valuable in:
Chemistry: As a fluorescent probe for studying solvent effects, molecular interactions, and reaction dynamics.
Biology: In bioimaging and as a fluorescent marker for tracking biological processes.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
作用机制
The mechanism of action of 4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile involves intramolecular charge transfer from the dimethylamino group to the benzonitrile moiety upon photo-excitation. This results in dual fluorescence, with emissions from both the locally excited state and the charge transfer state. The molecular targets and pathways involved include:
Excited State Dynamics: The compound undergoes rapid internal conversion and intersystem crossing, leading to fluorescence emission.
Charge Transfer: The electron-donating dimethylamino group and electron-accepting benzonitrile group facilitate charge transfer, resulting in distinct fluorescence bands.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)benzonitrile: Similar in structure but lacks the benzofuran ring.
4-(Dimethylamino)benzaldehyde: Contains an aldehyde group instead of a nitrile group.
6-(Dimethylamino)-1-benzofuran-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile is unique due to its combination of a benzofuran ring, dimethylamino group, and benzonitrile moiety, which together confer its distinctive photophysical properties. The dual fluorescence and charge transfer characteristics make it particularly valuable for applications requiring sensitive and specific fluorescent probes.
属性
CAS 编号 |
101046-16-6 |
|---|---|
分子式 |
C17H14N2O |
分子量 |
262.30 g/mol |
IUPAC 名称 |
4-[6-(dimethylamino)-1-benzofuran-2-yl]benzonitrile |
InChI |
InChI=1S/C17H14N2O/c1-19(2)15-8-7-14-9-16(20-17(14)10-15)13-5-3-12(11-18)4-6-13/h3-10H,1-2H3 |
InChI 键 |
WDWAFEVFEGLHRK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)C=C(O2)C3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid](/img/structure/B14075287.png)





![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)

![[[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/structure/B14075324.png)

